molecular formula C10H11NO2 B14599052 1-(But-2-en-2-yl)-2-nitrobenzene CAS No. 60249-96-9

1-(But-2-en-2-yl)-2-nitrobenzene

Cat. No.: B14599052
CAS No.: 60249-96-9
M. Wt: 177.20 g/mol
InChI Key: GRRALLGDUKCJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-2-en-2-yl)-2-nitrobenzene is an organic compound characterized by a nitro group attached to a benzene ring, with a but-2-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-2-en-2-yl)-2-nitrobenzene can be synthesized through various methods. One common approach involves the nitration of 1-(But-2-en-2-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-2-yl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Addition: The double bond in the but-2-en-2-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Addition: Bromine in carbon tetrachloride.

Major Products Formed:

    Reduction: 1-(But-2-en-2-yl)-2-aminobenzene.

    Substitution: 1-(But-2-en-2-yl)-2-methoxybenzene.

    Addition: 1-(2,3-dibromobutyl)-2-nitrobenzene.

Scientific Research Applications

1-(But-2-en-2-yl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(But-2-en-2-yl)-2-nitrobenzene involves its interaction with molecular targets through its nitro and but-2-en-2-yl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The but-2-en-2-yl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(But-2-en-2-yl)-4-nitrobenzene
  • 1-(But-2-en-2-yl)-3-nitrobenzene
  • 1-(But-2-en-2-yl)-2-chlorobenzene

Comparison: 1-(But-2-en-2-yl)-2-nitrobenzene is unique due to the position of the nitro group on the benzene ring, which influences its chemical reactivity and potential applications. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a compound of particular interest in various research fields.

Properties

CAS No.

60249-96-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-but-2-en-2-yl-2-nitrobenzene

InChI

InChI=1S/C10H11NO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h3-7H,1-2H3

InChI Key

GRRALLGDUKCJIK-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.